1-(2,4-Dimethylphenyl)cyclopentan-1-amine

Description

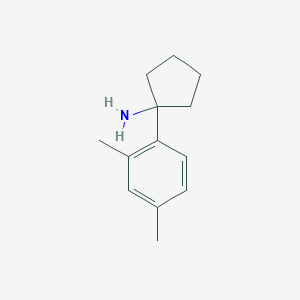

1-(2,4-Dimethylphenyl)cyclopentan-1-amine is a cyclopentane-based amine derivative featuring a 2,4-dimethylphenyl substituent. Its structure combines the steric bulk of the cyclopentane ring with the electron-donating methyl groups on the phenyl ring, influencing its physicochemical properties and reactivity.

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

1-(2,4-dimethylphenyl)cyclopentan-1-amine |

InChI |

InChI=1S/C13H19N/c1-10-5-6-12(11(2)9-10)13(14)7-3-4-8-13/h5-6,9H,3-4,7-8,14H2,1-2H3 |

InChI Key |

ZUDQRUAMOKRSON-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C2(CCCC2)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dimethylphenyl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with 2,4-dimethylphenylamine under reductive amination conditions. The process can be catalyzed by various reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent like ethanol or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)cyclopentan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nitric acid, halogens.

Major Products Formed:

Oxidation: Imines, nitriles.

Reduction: Secondary amines, tertiary amines.

Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

1-(2,4-Dimethylphenyl)cyclopentan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology: The compound can be used in the design of biologically active molecules, such as pharmaceuticals and agrochemicals. Its amine group allows for easy modification and conjugation with other bioactive moieties.

Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development, particularly in the synthesis of compounds with potential neurological or anti-inflammatory effects.

Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2,4-Dimethylphenyl)cyclopentan-1-amine exerts its effects depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through its amine group. This interaction can modulate biochemical pathways and lead to desired therapeutic effects. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 1-(2,4-Dimethylphenyl)cyclopentan-1-amine with key structural analogs, highlighting substituent effects on molecular weight and polarity:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : Methyl and methoxy substituents (electron-donating) increase nucleophilicity, whereas chlorine and trifluoromethyl (electron-withdrawing) reduce electron density on the aromatic ring, affecting reactivity in further substitutions .

- Steric Effects : Bulky substituents like isopropyl (C₁₄H₂₁N) may hinder reaction kinetics but improve selectivity in catalysis .

- Solubility : Hydrochloride salts (e.g., 1-(4-methoxyphenyl) derivative) enhance aqueous solubility, critical for pharmaceutical formulations .

Reactivity Trends :

- Methyl groups in the 2,4-positions may stabilize intermediates via steric protection, reducing side reactions.

- Halogenated analogs (e.g., 4-Cl or 4-Br) are prone to nucleophilic aromatic substitution, enabling further functionalization .

Research Findings and Trends

- Bioactivity Modulation : Electron-withdrawing groups (e.g., CF₃) improve metabolic stability, while electron-donating groups (e.g., OCH₃) enhance interaction with biological targets .

- Material Science : Cyclopentane-based amines serve as building blocks for polymers and hybrid materials, with substituents tailoring thermal and mechanical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.